
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is a complex organic compound characterized by its phenanthridine core structure substituted with a 4-nitrophenyl group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine derivatives followed by oxidation processes. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amino group is a common reaction, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenanthridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 6-(4-Aminophenyl)-5-oxo-5lambda~5~-phenanthridine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenanthridine core can intercalate with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate and 4-nitrophenyl phosphate share the nitrophenyl group but differ in their core structures and reactivity.
Phenanthridine derivatives: Compounds such as 5,6-dimethylphenanthridine and 6-bromo-5-oxo-5lambda~5~-phenanthridine have similar core structures but different substituents.
Uniqueness: 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is unique due to its specific combination of the nitrophenyl group and the phenanthridine core, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
116449-36-6 |
|---|---|
Fórmula molecular |
C19H12N2O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-5-oxidophenanthridin-5-ium |
InChI |
InChI=1S/C19H12N2O3/c22-20-18-8-4-3-6-16(18)15-5-1-2-7-17(15)19(20)13-9-11-14(12-10-13)21(23)24/h1-12H |
Clave InChI |
FTMWYGLXNLRHRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


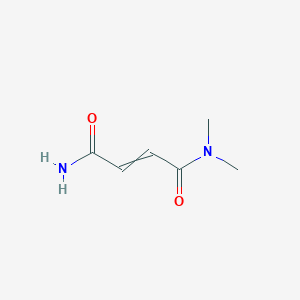
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
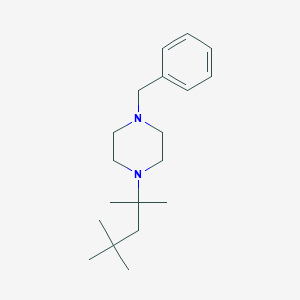
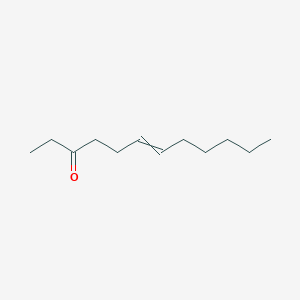
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
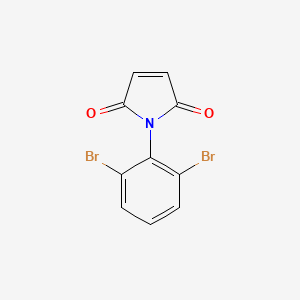


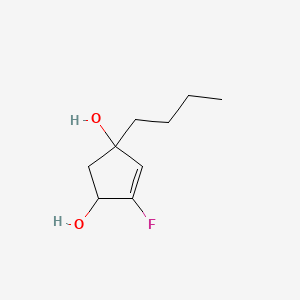
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
